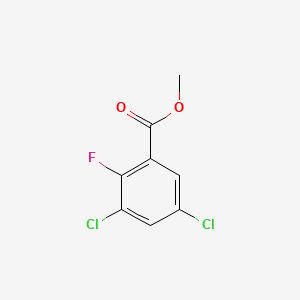

Methyl 3,5-dichloro-2-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 3,5-dichloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZBOSWQYVTGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of Methyl 3,5-dichloro-2-fluorobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dichloro-2-fluorobenzoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 3,5-dichloro-2-fluorobenzoate, a key halogenated aromatic building block. Such structures are of significant interest to researchers in drug discovery and agrochemical development due to the unique physicochemical properties imparted by their specific halogenation pattern.[1][2] The fluorine substituent, in particular, can modulate metabolic stability, binding affinity, and membrane permeability of active pharmaceutical ingredients (APIs).[2] This document details a logical two-stage synthetic approach, beginning with the preparation of the precursor 3,5-dichloro-2-fluorobenzoic acid, followed by a classic acid-catalyzed esterification. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure reproducibility and high yield.

Retrosynthetic Analysis and Strategic Overview

The is most logically approached via the esterification of its corresponding carboxylic acid. This disconnection simplifies the challenge into two primary objectives: the synthesis of the 3,5-dichloro-2-fluorobenzoic acid precursor and its subsequent conversion to the methyl ester.

Figure 1: Retrosynthetic analysis for Methyl 3,5-dichloro-2-fluorobenzoate.

Part I: Synthesis of the Precursor, 3,5-Dichloro-2-fluorobenzoic Acid

The cornerstone of this synthesis is the reliable preparation of the key intermediate, 3,5-dichloro-2-fluorobenzoic acid. We will achieve this from 3,5-dichloro-2-fluoroaniline through a diazotization reaction followed by a cyanation and subsequent hydrolysis. This classic route, while multi-step, is robust and avoids the use of difficult-to-handle organometallic reagents.

Overall Reaction Pathway

The conversion involves three distinct chemical transformations:

-

Diazotization: The primary amine of 3,5-dichloro-2-fluoroaniline is converted into a diazonium salt using sodium nitrite under acidic conditions.

-

Sandmeyer Cyanation: The diazonium salt is displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst, to yield 3,5-dichloro-2-fluorobenzonitrile.

-

Hydrolysis: The nitrile functional group is hydrolyzed under strong acidic or basic conditions to the corresponding carboxylic acid.

Figure 2: Synthetic workflow for 3,5-dichloro-2-fluorobenzoic acid.

Experimental Protocol: 3,5-Dichloro-2-fluorobenzoic Acid

Materials and Reagents:

-

3,5-Dichloro-2-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Step 2.2.1: Diazotization of 3,5-Dichloro-2-fluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,5-dichloro-2-fluoroaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath. The formation of the aniline hydrochloride salt as a fine slurry is expected.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is maintained below 5 °C. The rate of addition must be controlled to manage the exotherm and prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A persistent positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.[3]

Step 2.2.2: Sandmeyer Cyanation

-

In a separate, larger reaction vessel, prepare a solution of CuCN (1.2 eq) and KCN (2.5 eq) in water. Heat gently to facilitate dissolution and then cool to room temperature. CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add the cold diazonium salt solution from the previous step to the copper cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to keep the reaction from foaming over.

-

Once the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product, 3,5-dichloro-2-fluorobenzonitrile, with toluene.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude nitrile, which can be used in the next step without further purification.

Step 2.2.3: Hydrolysis to Carboxylic Acid

-

Combine the crude 3,5-dichloro-2-fluorobenzonitrile with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (typically 120-140 °C) and maintain for several hours (4-8 h), monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice. This will precipitate the crude carboxylic acid product.

-

Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Part II: Esterification to Methyl 3,5-dichloro-2-fluorobenzoate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer-Speier esterification is the most direct and cost-effective method for this transformation on a preparatory scale.

Mechanism and Rationale

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism proceeds via protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol (methanol). Subsequent dehydration yields the ester and regenerates the acid catalyst. Using a large excess of methanol is crucial as it serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

Experimental Protocol: Methyl 3,5-dichloro-2-fluorobenzoate

Materials and Reagents:

-

3,5-Dichloro-2-fluorobenzoic acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate or Dichloromethane

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Dissolve 3,5-dichloro-2-fluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 volumes) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.[4]

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

-

After the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate or dichloromethane and wash cautiously with water, followed by a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst (Note: CO₂ evolution will occur).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3,5-dichloro-2-fluorobenzoate.

-

The product can be purified further by vacuum distillation or recrystallization if necessary to achieve high purity (>98%).[5]

Characterization and Data Summary

The final product and key intermediate should be characterized by standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Purity (HPLC) | Key Analytical Data |

| 3,5-Dichloro-2-fluorobenzoic Acid | C₇H₃Cl₂FO₂ | 209.01 | 65-75 (over 3 steps) | >97% | ¹H NMR: Signals in the aromatic region. ¹³C NMR: Signals for aromatic carbons, carboxyl carbon. MS (ESI-): [M-H]⁻ at m/z ~208. |

| Methyl 3,5-dichloro-2-fluorobenzoate | C₈H₅Cl₂FO₂ | 223.03 | 85-95 | >98% | ¹H NMR: Aromatic signals plus a singlet for the methyl ester protons (~3.9 ppm). MS (EI+): Molecular ion [M]⁺ at m/z ~222. |

Conclusion

The can be reliably achieved through a well-established, two-part synthetic sequence. The initial preparation of 3,5-dichloro-2-fluorobenzoic acid via a Sandmeyer reaction on the corresponding aniline, followed by a straightforward Fischer esterification, provides a scalable and robust route to this valuable synthetic intermediate. The protocols described herein, grounded in fundamental organic chemistry principles, offer a clear and reproducible pathway for researchers in the pharmaceutical and chemical industries.

References

- Applications of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in Synthesis. (2026). Vertex AI Search.

- Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015).

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723.

- 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7. Ossila.

- p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.

- Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

An In-depth Technical Guide to Methyl 3,5-dichloro-2-fluorobenzoate: Synthesis, Characterization, and Physicochemical Profile

Introduction: The Strategic Importance of Halogenated Benzoates in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, halogenated aromatic compounds serve as indispensable building blocks. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into a molecular scaffold can profoundly influence its physicochemical and biological properties.[1] This includes modulating metabolic stability, receptor binding affinity, and bioavailability. Methyl 3,5-dichloro-2-fluorobenzoate is a trifunctionalized aromatic ester poised as a valuable intermediate for the synthesis of complex, high-value molecules. Its unique substitution pattern—a fluorine atom ortho to the ester and two chlorine atoms meta—creates a specific electronic and steric environment, offering a versatile platform for further chemical elaboration.

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and detailed analytical methodologies for the characterization of Methyl 3,5-dichloro-2-fluorobenzoate. The insights and protocols herein are curated for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their research and development endeavors.

Physicochemical Properties: A Predictive Analysis

While direct experimental data for Methyl 3,5-dichloro-2-fluorobenzoate is not extensively available in the public domain, we can project its key physicochemical properties based on established data for structurally related analogs. The following table summarizes these predicted and known values, providing a comparative context.

| Property | Predicted Value for Methyl 3,5-dichloro-2-fluorobenzoate | Comparative Data for Analogs |

| Molecular Formula | C₈H₅Cl₂FO₂ | - |

| Molecular Weight | 223.03 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Methyl 3-fluorobenzoate: Colorless liquid[2] |

| Melting Point (°C) | 30 - 45 | Methyl 3,5-dichlorobenzoate: 58 °C[3]; Methyl 3-chlorobenzoate: 21 °C |

| Boiling Point (°C) | ~250-270 at 760 mmHg | Methyl 3,5-dichlorobenzoate: 244-246 °C[4]; Methyl 3-fluorobenzoate: 197.6 °C[2] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); Insoluble in water. | Methyl 3,5-dichlorobenzoate: Soluble in ether and alcohol, insoluble in water[5] |

| LogP (Predicted) | ~3.0 - 3.5 | Methyl 2-chloro-3,5-difluorobenzoate: 2.4048[6] |

Rationale for Predictions:

-

Melting and Boiling Points: The presence of two chlorine atoms and a fluorine atom is expected to increase the molecular weight and intermolecular forces compared to simpler analogs, leading to higher melting and boiling points. The specific substitution pattern will influence crystal lattice packing, making the precise melting point difficult to predict without experimental data.

-

Solubility: The ester functionality provides some polarity, but the di-chloro and fluoro substitutions on the aromatic ring significantly increase the lipophilicity of the molecule, dictating its solubility profile.

Proposed Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of Methyl 3,5-dichloro-2-fluorobenzoate is the esterification of its corresponding carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid.

Step 1: Synthesis of 3,5-dichloro-2-fluorobenzoic acid

The synthesis of the precursor acid is a critical first step. While various methods for the synthesis of halogenated benzoic acids exist, a plausible route involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction or direct hydrolysis.[7][8]

Step 2: Fischer Esterification of 3,5-dichloro-2-fluorobenzoic acid

This classic and reliable method utilizes an excess of methanol in the presence of a strong acid catalyst.

Materials:

-

3,5-dichloro-2-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Experimental Protocol:

-

To a solution of 3,5-dichloro-2-fluorobenzoic acid in a 10-fold excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) with stirring in an ice bath.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-dichloro-2-fluorobenzoate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid, which would reduce the reaction yield.

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Aqueous Workup: The sodium bicarbonate wash is essential to remove the acidic catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Caption: Synthetic workflow for Methyl 3,5-dichloro-2-fluorobenzoate.

Analytical Characterization and Spectral Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3,5-dichloro-2-fluorobenzoate. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing the purity of volatile esters.[9] A non-polar capillary column (e.g., DB-5MS) can be used with a temperature gradient to separate the product from any starting materials or byproducts. The mass spectrometer will provide the molecular weight and fragmentation pattern for structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and assessing purity, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with UV detection (around 254 nm) is suitable.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester group (-OCH₃).

-

δ ~7.4-7.8 ppm (multiplet, 2H): These signals arise from the two aromatic protons. The coupling patterns will be complex due to both H-H and H-F coupling. The proton at position 6 will likely appear as a doublet of doublets, and the proton at position 4 as a doublet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~53 ppm: The carbon of the methyl ester group (-OCH₃).

-

δ ~163-165 ppm: The carbonyl carbon of the ester group (C=O).

-

δ ~115-160 ppm: A series of signals corresponding to the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. The carbons attached to chlorine atoms will also show characteristic chemical shifts.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~1730-1750 cm⁻¹ (strong): A strong absorption band characteristic of the C=O stretch of the ester group.

-

~1200-1300 cm⁻¹ (strong): A strong band corresponding to the C-O stretch of the ester.

-

~1000-1100 cm⁻¹ (strong): A strong absorption due to the C-F stretch.

-

~700-850 cm⁻¹ (strong): Bands in this region are characteristic of C-Cl stretching vibrations.

-

~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.

3. Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry will provide the molecular weight and a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 222 (for ³⁵Cl₂) and 224 (for ³⁵Cl³⁷Cl) and 226 (for ³⁷Cl₂), with a characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio).

-

Key Fragments:

-

[M - OCH₃]⁺ (m/z = 191, 193, 195): Loss of the methoxy radical.

-

[M - COOCH₃]⁺ (m/z = 163, 165, 167): Loss of the carbomethoxy group.

-

Caption: Workflow for the analytical characterization of the final product.

Stability and Storage

Halogenated aromatic esters are generally stable under standard laboratory conditions.[10][11]

-

Storage: Methyl 3,5-dichloro-2-fluorobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.

-

Stability: The compound is expected to be stable at room temperature. However, it may be susceptible to hydrolysis under strongly acidic or basic conditions, especially upon heating.

Conclusion

Methyl 3,5-dichloro-2-fluorobenzoate represents a strategically important, yet under-documented, chemical intermediate. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization based on established chemical principles and data from closely related analogs. The detailed protocols and predictive data herein are intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of novel pharmaceuticals and agrochemicals. The self-validating nature of the described analytical workflow ensures the identity and purity of the compound, which is paramount for its application in sensitive and highly regulated fields like drug development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in Synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. Retrieved from [Link]

-

MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods. Retrieved from [Link]

-

LCGC Europe. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

- Google Cloud. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers.

-

EPA. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]

-

GSRS. (n.d.). METHYL 5-CHLORO-2-FLUOROBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

- Google Patents. (n.d.). Method for the halogenation of aromatic compounds.

-

The Good Scents Company. (n.d.). methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved from [Link]

-

Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,5-dichloro-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-difluorobenzoate. Retrieved from [Link]

-

ResearchGate. (2015). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2-fluorobenzoate. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

IndiaMART. (n.d.). Methyl 3-amino-5-chloro-2-fluorobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. biosynth.com [biosynth.com]

- 4. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2905-67-1: Methyl 3,5-dichlorobenzoate | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3,5-dichloro-2-fluorobenzoate: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides an in-depth technical overview of Methyl 3,5-dichloro-2-fluorobenzoate, a specialized halogenated aromatic ester. As this compound is a fine chemical intermediate, it may not be widely cataloged with a dedicated CAS number. Therefore, this document focuses on its logical synthesis from its parent acid, 3,5-dichloro-2-fluorobenzoic acid, and explores its potential applications for researchers, scientists, and professionals in drug development and materials science.

Introduction and Strategic Importance

Polysubstituted aromatic rings containing halogens—particularly fluorine and chlorine—are privileged scaffolds in medicinal chemistry and agrochemical design. The specific placement of these halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 3,5-dichloro-2-fluorobenzoate represents a versatile building block, offering multiple reaction sites for further chemical elaboration. The ester functional group can be readily hydrolyzed or converted to an amide, while the halogen atoms can participate in cross-coupling reactions or direct further aromatic substitutions.

Physicochemical and Structural Properties

While experimental data for Methyl 3,5-dichloro-2-fluorobenzoate is not broadly published, its key properties can be reliably predicted based on its structure and data from its parent acid, 3,5-dichloro-2-fluorobenzoic acid[1].

| Property | Predicted Value | Source / Method |

| CAS Number | Not broadly assigned | - |

| Molecular Formula | C₈H₅Cl₂FO₂ | - |

| Molecular Weight | 223.03 g/mol | - |

| Monoisotopic Mass | 221.96497 Da | Calculated |

| XlogP (Predicted) | ~3.2 - 3.5 | Based on parent acid[1] |

| Appearance | Expected to be a colorless liquid or low-melting solid | Analogy |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water. | Analogy |

Synthesis and Methodologies

The synthesis of Methyl 3,5-dichloro-2-fluorobenzoate is most logically achieved through the preparation of its parent carboxylic acid, followed by esterification. This multi-step approach allows for precise control over the substitution pattern on the aromatic ring.

Proposed Synthesis of 3,5-dichloro-2-fluorobenzoic Acid

A robust synthetic route to polysubstituted benzoic acids often involves a sequence of nitration, reduction, diazotization (e.g., Sandmeyer reaction), and halogenation, followed by oxidation or carboxylation[2][3]. A plausible pathway starting from a commercially available material like 2-fluoroaniline is outlined below. The causality for this sequence lies in the directing effects of the substituents at each stage.

Caption: Proposed synthetic workflow for 3,5-dichloro-2-fluorobenzoic acid.

Experimental Protocol: Synthesis of the Parent Acid (Illustrative)

-

Chlorination of 2-Fluoroaniline: 2-Fluoroaniline is dissolved in a suitable solvent like acetonitrile. N-Chlorosuccinimide (NCS) (2.2 equivalents) is added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC/GC-MS). The rationale for using a controlled chlorinating agent like NCS is to manage the reactivity and regioselectivity of the halogenation on the activated aniline ring.

-

Diazotization: The resulting 2-fluoro-3,5-dichloroaniline is suspended in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to form the unstable diazonium salt. This step is critical for converting the amino group into a versatile leaving group.

-

Sandmeyer Reaction (Cyanation): The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN). The cyano group is introduced, displacing the diazonium group to form 3,5-dichloro-2-fluorobenzonitrile. This classic reaction is a reliable method for installing a nitrile, which can be readily hydrolyzed to a carboxylic acid.

-

Hydrolysis: The isolated nitrile is heated under reflux with a strong aqueous acid, such as sulfuric acid, to hydrolyze the nitrile functional group to a carboxylic acid, yielding the final product, 3,5-dichloro-2-fluorobenzoic acid.

Esterification to Methyl 3,5-dichloro-2-fluorobenzoate

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding transformation. Acid-catalyzed esterification (Fischer esterification) is a common and cost-effective method.

Caption: Final esterification step to yield the target compound.

Experimental Protocol: Methyl Esterification

-

Reaction Setup: 3,5-dichloro-2-fluorobenzoic acid is dissolved in an excess of methanol.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) is carefully added. The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[4][5].

-

Reaction: The mixture is heated to reflux for several hours (typically 4-12 hours). The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure Methyl 3,5-dichloro-2-fluorobenzoate.

Applications in Research and Drug Development

The strategic placement of chloro and fluoro substituents makes this molecule a valuable intermediate for several reasons:

-

Pharmaceutical Synthesis: Halogenated aromatic compounds are foundational in drug discovery[6]. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atoms provide steric bulk and can act as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This compound could serve as a key building block for synthesizing inhibitors of kinases or other enzymes where precise halogen positioning is crucial for activity[7][8].

-

Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides relies on halogenated intermediates to improve the efficacy and environmental profile of the final products[9][10].

-

Materials Science: Fluorinated aromatic esters can be used as precursors for specialty polymers, liquid crystals, and other advanced materials where properties like thermal stability and dielectric constant are important.

Safety and Handling

No specific safety data sheet (SDS) exists for Methyl 3,5-dichloro-2-fluorobenzoate. However, based on structurally similar compounds like Methyl 3,5-dichlorobenzoate (CAS 2905-67-1), the following hazards should be anticipated[11].

-

GHS Hazard Statements (Anticipated):

-

H301/H302: Toxic or harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

Methyl 3,5-dichloro-2-fluorobenzoate is a highly functionalized aromatic building block with significant potential in pharmaceutical and chemical research. While not a common off-the-shelf chemical, its logical and reliable synthesis from available precursors makes it an accessible target for synthetic chemists. The unique electronic and steric properties conferred by its halogen substitution pattern ensure its utility in the design of novel, high-value molecules. This guide provides the foundational knowledge for its synthesis and safe handling, empowering researchers to leverage its potential in their scientific endeavors.

References

-

Applications of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in Synthesis. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

-

PubChem. (n.d.). 3,5-dichloro-2,4-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research. Retrieved from [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-dichloro-2-fluorobenzoic acid (C7H3Cl2FO2). Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-2-fluorobenzoic acid, 3,5-difluophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Retrieved from [Link]

- Significance of Fluorine in Medicinal Chemistry: A Review. (2014). International Journal of Pharmaceutical Sciences and Research.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

-

MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

Sources

- 1. PubChemLite - 3,5-dichloro-2-fluorobenzoic acid (C7H3Cl2FO2) [pubchemlite.lcsb.uni.lu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. ossila.com [ossila.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Imperative of Precision in Molecular Characterization

An In-depth Technical Guide for the Structural Analysis of Methyl 3,5-dichloro-2-fluorobenzoate

In the landscape of modern drug discovery and materials science, the precise characterization of molecular intermediates is not merely a procedural step but the bedrock of innovation. Halogenated aromatic compounds, such as Methyl 3,5-dichloro-2-fluorobenzoate, are pivotal building blocks, offering unique electronic and conformational properties that can significantly influence a molecule's biological activity or material characteristics.[1] The strategic placement of halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity through interactions like halogen bonding.[1][2] This guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 3,5-dichloro-2-fluorobenzoate, moving beyond rote procedural descriptions to explain the causal reasoning behind the analytical choices—a perspective honed from years of field experience. The integrity of our research, the safety of our products, and the success of our development pipelines depend on the unambiguous confirmation of such structures.

Foundational Physicochemical & Structural Properties

Before delving into spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. Methyl 3,5-dichloro-2-fluorobenzoate is a derivative of benzoic acid, featuring a methyl ester group and three halogen substituents on the aromatic ring. These features dictate its chemical behavior and are the primary focus of our analytical investigation.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂FO₂ | - |

| Molecular Weight | 223.03 g/mol | - |

| IUPAC Name | methyl 3,5-dichloro-2-fluorobenzoate | - |

| CAS Number | Not readily available; synthesized intermediate | - |

| Canonical SMILES | COC(=O)C1=C(F)C(=CC(=C1)Cl)Cl | - |

Note: While a direct CAS number for this specific isomer is not publicly indexed, its analysis follows established principles for related halogenated benzoates.[3][4][5]

The Core of Structural Verification: A Multi-Spectroscopic Approach

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Validation Gate

Expert Rationale: MS serves as the initial and most crucial checkpoint. It directly verifies the molecular weight and, critically for this molecule, confirms the presence and number of chlorine atoms through their distinct isotopic signature. This is a non-negotiable validation point.

Expected Data & Interpretation:

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the molecule.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.

-

M⁺ peak: Corresponds to the molecule with two ³⁵Cl atoms.

-

M+2 peak: Corresponds to one ³⁵Cl and one ³⁷Cl atom. Its intensity should be approximately 65% of the M⁺ peak.

-

M+4 peak: Corresponds to two ³⁷Cl atoms. Its intensity should be approximately 10% of the M⁺ peak. This characteristic 100 : 65 : 10 ratio is a definitive fingerprint for a dichlorinated compound.

-

-

Fragmentation: Key fragments provide clues to the structure's components. A common fragmentation is the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 222 | Molecular ion (C₈H₅³⁵Cl₂FO₂) |

| [M-OCH₃]⁺ | 191 | Loss of the methoxy radical |

| [M-COOCH₃]⁺ | 163 | Loss of the methoxycarbonyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expert Rationale: While MS confirms the formula, NMR elucidates the precise connectivity and chemical environment of each atom. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The fluorine atom provides a unique analytical handle due to its 100% natural abundance and large chemical shift range.[6]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The aromatic region will show two distinct signals for the two non-equivalent protons.

-

H-4 and H-6: These protons are chemically non-equivalent. We expect two doublets or doublet of doublets in the range of δ 7.5-8.0 ppm. The key to their assignment is the coupling to the fluorine atom at position 2.

-

The proton at C-6 will likely show a small meta-coupling to H-4 (⁴JHH) and a through-space or small through-bond coupling to the fluorine (⁵JHF).

-

The proton at C-4 will show meta-coupling to H-6 (⁴JHH) and a larger through-bond coupling to the fluorine (³JHF).

-

-

-OCH₃: A sharp singlet around δ 3.9 ppm, corresponding to the three equivalent methyl protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The spectrum will show 8 distinct carbon signals. The fluorine atom will cause splitting of the signals for the carbons to which it is coupled.

-

C=O (Ester): ~δ 163-165 ppm.

-

Aromatic Carbons:

-

C-F (C-2): This signal will be a doublet with a large one-bond coupling constant (¹JCF ~240-260 Hz) and will appear significantly downfield (~δ 155-160 ppm).

-

C-Cl (C-3, C-5): These signals will be downfield due to the electronegative chlorine atoms (~δ 130-135 ppm). They will also show smaller C-F couplings.

-

C-H (C-4, C-6): These carbons will also be split by the fluorine (²JCF and ⁴JCF).

-

C-COOCH₃ (C-1): This quaternary carbon will show a small C-F coupling (²JCF).

-

-

-OCH₃: A single peak around δ 52-53 ppm.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃): Expert Rationale: This is a simple yet powerful experiment. A single signal confirms the presence of only one fluorine environment in the molecule. Its chemical shift is indicative of its electronic environment, and its multiplicity reveals couplings to nearby protons.

-

A single resonance is expected, likely appearing as a doublet of doublets due to coupling with H-4 and H-6. The chemical shift for a fluorine atom on a benzene ring is typically between -110 and -140 ppm relative to CFCl₃.[7][8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expert Rationale: IR spectroscopy is a rapid and cost-effective method to confirm the presence of key functional groups. It acts as a complementary check to the data from MS and NMR.

Expected Key Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1735-1720 | C=O stretch | Ester (Carbonyl) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250-1100 | C-O stretch | Ester |

| ~1100-1000 | C-F stretch | Aryl-Fluoride |

| ~850-750 | C-Cl stretch | Aryl-Chloride |

The strong carbonyl (C=O) absorption is particularly diagnostic for the ester functional group.

Experimental Protocols: Ensuring Data Integrity

The following are standardized, field-proven protocols. The key to trustworthiness is meticulous sample preparation and instrument calibration.

Protocol 3.1: Sample Preparation

-

Ensure the sample is dry and free of residual solvents by drying under high vacuum for at least 4 hours.

-

For NMR, accurately weigh ~10-15 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

For MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

For IR, the analysis can be performed neat on a diamond ATR (Attenuated Total Reflectance) accessory.

Protocol 3.2: NMR Data Acquisition

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument for the specific sample to ensure high resolution.

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).

-

Acquire a proton-decoupled ¹⁹F spectrum. Use a spectral width appropriate for aromatic fluorine compounds.

Protocol 3.3: Mass Spectrometry Acquisition

-

Use a GC-MS with an EI source for this relatively volatile compound.

-

Set the GC temperature program to ensure separation from any impurities.

-

Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.

-

Self-Validation Check: Calibrate the mass analyzer before the run to ensure high mass accuracy.

Protocol 3.4: IR Spectrum Acquisition

-

Record a background spectrum on the clean ATR crystal.

-

Place a small amount of the neat solid sample onto the crystal.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural analysis of Methyl 3,5-dichloro-2-fluorobenzoate is confirmed when all data points align. The MS must show the correct molecular weight and the 100:65:10 isotopic pattern. The ¹H and ¹⁹F NMR must show the expected number of signals and coupling patterns. The ¹³C NMR must show eight distinct signals with C-F splitting. Finally, the IR spectrum must confirm the presence of the ester carbonyl and aryl-halide bonds. This rigorous, multi-faceted approach ensures that the material proceeding to the next stage of research or development is of confirmed identity and purity, upholding the highest standards of scientific integrity.

References

- Vertex AI Search Grounding. (n.d.). Supporting Information.

- AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester.

- PubChem. (n.d.). Methyl 3,5-dichlorobenzoate.

- Chem-Impex. (n.d.). Methyl 3-amino-2-fluorobenzoate.

- GSRS. (n.d.). METHYL 5-CHLORO-2-FLUOROBENZOATE.

- ChemScene. (n.d.). Methyl 2-chloro-3,5-difluorobenzoate.

- ChemBK. (2024). BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER.

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.

- PubMed. (n.d.). [Application of methyl in drug design].

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Taylor & Francis Online. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity.

- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.

Sources

spectroscopic data of Methyl 3,5-dichloro-2-fluorobenzoate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,5-dichloro-2-fluorobenzoate

Introduction

Methyl 3,5-dichloro-2-fluorobenzoate is a halogenated aromatic ester. Its structural complexity, featuring three distinct halogen substituents on the benzene ring, makes it a valuable intermediate for the synthesis of novel pharmaceutical compounds and advanced materials. The precise arrangement of the chloro and fluoro groups, combined with the methyl ester moiety, imparts unique electronic and steric properties that can be exploited in drug design and materials science.

A thorough characterization of this molecule is paramount for confirming its identity, purity, and structure before its use in further applications. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 3,5-dichloro-2-fluorobenzoate, grounded in fundamental principles and data from analogous structures. As a complete experimental dataset for this specific molecule is not widely published, this document serves as a predictive framework for researchers, explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the structure of Methyl 3,5-dichloro-2-fluorobenzoate with a standardized atom numbering system that will be used for spectral assignments throughout this guide.

Caption: Structure of Methyl 3,5-dichloro-2-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show three distinct signals: two in the aromatic region corresponding to H4 and H6, and one singlet in the aliphatic region for the methyl ester protons (C8-H).

Predicted ¹H NMR Data

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H6 | 7.65 - 7.75 | dd | ⁴J(H-H) ≈ 2.5 Hz, ³J(H-F) ≈ 8-10 Hz | Deshielded by the adjacent ester group and the ortho fluorine atom. |

| H4 | 7.50 - 7.60 | dd | ⁴J(H-H) ≈ 2.5 Hz, ⁵J(H-F) ≈ 1-2 Hz | Deshielded by the adjacent chlorine atoms. |

| H (C8) | ~3.95 | s | N/A | Typical chemical shift for methyl ester protons. |

Expertise & Causality:

-

The chemical shifts are influenced by the electronic environment. The electron-withdrawing nature of the halogens (F, Cl) and the ester group (-COOCH₃) deshields the aromatic protons, shifting them downfield.

-

The H6 proton is expected to be the most downfield due to its proximity to the strongly deshielding ester group and the ortho fluorine atom.

-

Spin-Spin Coupling: The two aromatic protons, H4 and H6, are four bonds apart (meta to each other) and will exhibit a small ⁴J(H-H) coupling. Crucially, both protons will also couple to the fluorine atom. The ³J(H-F) coupling (ortho) for H6 will be significantly larger than the ⁵J(H-F) coupling (para) for H4, a key diagnostic feature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each carbon atom in the unique electronic environments of the molecule. A key feature will be the presence of carbon-fluorine (C-F) coupling.

Predicted ¹³C NMR Data

| Carbon | Predicted Shift (δ, ppm) | Coupling to ¹⁹F | Rationale |

| C7 (C=O) | 162 - 165 | ³J(C-F) ≈ 2-4 Hz | Typical ester carbonyl shift, slightly influenced by the ortho fluorine. |

| C2 | 158 - 162 | ¹J(C-F) ≈ 250-260 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |

| C3, C5 | 134 - 137 | ²J(C-F) & ⁴J(C-F) ≈ 15-25 Hz | Carbons attached to chlorine atoms. C3 will show a larger C-F coupling than C5. |

| C1 | 128 - 132 | ²J(C-F) ≈ 20-30 Hz | The ipso-carbon of the ester group, coupled to the ortho fluorine. |

| C6 | 125 - 128 | ³J(C-F) ≈ 3-5 Hz | Aromatic CH carbon, influenced by the adjacent ester and C-F bond. |

| C4 | 122 - 125 | ⁴J(C-F) ≈ 1-3 Hz | Aromatic CH carbon, positioned between two chlorine-bearing carbons. |

| C8 (CH₃) | 52 - 54 | N/A | Typical chemical shift for a methyl ester carbon. |

Expertise & Causality:

-

The carbon directly bonded to fluorine (C2) exhibits the largest chemical shift due to fluorine's high electronegativity and a characteristically large one-bond coupling constant (¹J). This signal is an unambiguous marker for the C-F bond.

-

Other carbons in the ring show smaller couplings to fluorine over two, three, and four bonds, with the magnitude generally decreasing with distance. This C-F coupling pattern provides definitive evidence for the relative positions of the substituents.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[1] A single signal is expected for this molecule.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| ¹⁹F | -110 to -125 | dd | ³J(F-H6) ≈ 8-10 Hz, ⁵J(F-H4) ≈ 1-2 Hz | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring.[2][3] The signal is split into a doublet of doublets by the two aromatic protons. |

Expertise & Causality:

-

The ¹⁹F chemical shift is highly sensitive to the electronic environment. The presence of two meta chloro substituents and an ortho ester group results in a downfield shift compared to monofluorobenzene (-113 ppm).[2]

-

The observed multiplicity directly confirms the connectivity to the H6 and H4 protons, corroborating the ¹H NMR data.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data is reliable and reproducible.

-

Sample Preparation: Dissolve 5-10 mg of Methyl 3,5-dichloro-2-fluorobenzoate in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) may be necessary due to the lower sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a 90° pulse angle and 16 scans. No internal standard is typically needed, as the spectrometer's frequency is referenced externally.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum provides a unique fingerprint and confirms the presence of the key ester and aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |

| 2990 - 2950 | Aliphatic C-H Stretch | Weak | Corresponds to the methyl group of the ester. |

| 1740 - 1725 | C=O Ester Stretch | Strong | A key diagnostic peak for the carbonyl group. Its position indicates a conjugated ester.[4] |

| 1600 - 1550 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |

| 1300 - 1250 | C-O Ester Stretch (asymm.) | Strong | Characteristic strong absorption for the ester C-O bond. |

| 1270 - 1200 | C-F Stretch | Strong | A strong band indicating the presence of the C-F bond. |

| 850 - 700 | C-Cl Stretch | Strong | Vibrations associated with the C-Cl bonds. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale |

| 222 / 224 / 226 | [M]⁺ | Molecular Ion Peak Cluster. The presence of two chlorine atoms leads to a characteristic isotopic pattern with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[5] |

| 191 / 193 / 195 | [M - OCH₃]⁺ | Loss of the methoxy radical from the molecular ion. The 9:6:1 isotopic pattern is retained. |

| 163 / 165 / 167 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical, a common fragmentation for methyl esters. |

Expertise & Causality: The most critical diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks can be predicted:

-

M⁺ (both ³⁵Cl): (0.758)² ≈ 57.5% (Relative Intensity ~9)

-

[M+2]⁺ (one ³⁵Cl, one ³⁷Cl): 2 * (0.758 * 0.242) ≈ 36.7% (Relative Intensity ~6)

-

[M+4]⁺ (both ³⁷Cl): (0.242)² ≈ 5.9% (Relative Intensity ~1) This distinctive 9:6:1 pattern is irrefutable evidence for a dichlorinated compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 250°C.

-

MS Detection: The eluent from the GC is directed into a mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV.

-

Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of Methyl 3,5-dichloro-2-fluorobenzoate. By integrating data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confirm the molecule's structure with a high degree of confidence. The key diagnostic features to look for are the doublet of doublets in the ¹H and ¹⁹F NMR spectra arising from H-F coupling, the large ¹J(C-F) coupling in the ¹³C NMR spectrum, the strong ester C=O stretch in the IR spectrum, and the characteristic 9:6:1 isotopic cluster for the molecular ion in the mass spectrum. This multi-technique approach ensures the scientific integrity required for high-level research and development.

References

- Vertex AI Search.

-

PubChem. Methyl 3,5-dichlorobenzoate. National Center for Biotechnology Information. URL: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. URL: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. URL: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). URL: [Link]

-

Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. URL: [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). URL: [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. (2020). URL: [Link]

-

NIST. Benzoic acid, 3,5-dichloro-, methyl ester. NIST Chemistry WebBook. URL: [Link]

-

SpectraBase. Methyl 3,5-dichlorobenzoate. URL: [Link]

-

ResearchGate. Methyl 2,5-dichlorobenzoate. (2008). URL: [Link]

Sources

A Technical Guide to the Synthesis and Characterization of Methyl 3,5-dichloro-2-fluorobenzoate

Executive Summary: Methyl 3,5-dichloro-2-fluorobenzoate is a halogenated aromatic ester with significant potential as a chemical intermediate in the fields of pharmaceutical and agrochemical development. Its specific substitution pattern—featuring a fluorine atom ortho to the ester and two chlorine atoms meta to it—offers a unique electronic and steric profile for designing complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols, and robust analytical methods for the characterization of this target compound. Drawing upon established methodologies for analogous structures, this document serves as a foundational resource for researchers and scientists engaged in organic synthesis and drug discovery.

Introduction: A Niche Building Block

Halogenated benzoic acids and their ester derivatives are foundational components in modern synthetic chemistry. The strategic incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1][2] Compounds like Methyl 3,5-dichloro-2-fluorobenzoate are sought after as intermediates for creating novel Active Pharmaceutical Ingredients (APIs) and next-generation agrochemicals.[1][3] While literature on this specific molecule is sparse, its structural analogs are key precursors to important compounds such as Aurora A inhibitors and quinolone-based antimicrobial drugs.[2][4]

This guide outlines a practical, multi-step approach to the synthesis and validation of Methyl 3,5-dichloro-2-fluorobenzoate, beginning with a plausible route to its carboxylic acid precursor.

Compound Profile:

| Identifier | Value |

| IUPAC Name | Methyl 3,5-dichloro-2-fluorobenzoate |

| Molecular Formula | C₈H₅Cl₂FO₂ |

| Molecular Weight | 223.03 g/mol |

| CAS Number | Not readily available in public databases |

| Canonical SMILES | COC(=O)C1=C(F)C(=CC(=C1)Cl)Cl |

Proposed Synthetic Strategy

The synthesis of Methyl 3,5-dichloro-2-fluorobenzoate can be logically approached in two major stages: first, the synthesis of the precursor, 3,5-dichloro-2-fluorobenzoic acid, followed by its esterification.

Synthesis of 3,5-dichloro-2-fluorobenzoic Acid (Precursor)

A robust method for constructing polysubstituted aromatic rings involves a sequence of nitration, reduction, diazotization, and Sandmeyer reactions, starting from a commercially available material. A plausible pathway starting from 2-fluoroaniline is outlined below. This approach provides excellent control over the regiochemistry of the resulting substitution pattern.

Caption: Proposed multi-step synthesis of the 3,5-dichloro-2-fluorobenzoic acid precursor.

Esterification to Methyl 3,5-dichloro-2-fluorobenzoate

The final step is a classic Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid precursor with an excess of methanol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

Caption: Fischer esterification of the precursor acid to the target methyl ester.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 3,5-dichloro-2-fluorobenzoic acid to its corresponding methyl ester.

Materials & Equipment:

-

3,5-dichloro-2-fluorobenzoic acid (1.0 eq)

-

Methanol (ACS grade, ~20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, ~2-3 drops per gram of acid)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel, rotary evaporator, standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-2-fluorobenzoic acid.

-

Reagent Addition: Add an excess of methanol to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and collect the filtrate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized Methyl 3,5-dichloro-2-fluorobenzoate, a combination of spectroscopic methods is essential. The expected data are summarized below.

| Analytical Method | Expected Observations |

| ¹H NMR | ~3.9 ppm (s, 3H): Singlet corresponding to the methyl ester (-OCH₃) protons. ~7.5-7.8 ppm (m, 2H): Multiplet or two distinct signals for the aromatic protons at C4 and C6. |

| ¹³C NMR | ~53 ppm: Methyl carbon (-OCH₃). ~110-165 ppm: Aromatic carbons, with characteristic C-F couplings observed for carbons adjacent to the fluorine atom. ~160-165 ppm: Carbonyl carbon of the ester group. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift dependent on the solvent and reference standard. |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight. Due to the two chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern at m/z 222 (M⁺), 224 (M+2), and 226 (M+4) in an approximate ratio of 9:6:1 is expected. |

| IR Spectroscopy | ~1730 cm⁻¹: Strong C=O stretch (ester). ~1250 cm⁻¹: C-O stretch. ~1100 cm⁻¹: C-F stretch. ~800-600 cm⁻¹: C-Cl stretches. |

Applications and Future Outlook

As a functionalized building block, Methyl 3,5-dichloro-2-fluorobenzoate holds considerable promise for application in:

-

Pharmaceutical Synthesis: It can serve as a precursor for complex APIs where the specific halogenation pattern is crucial for modulating biological activity and improving drug-like properties.[2][3] The ester functionality provides a versatile handle for further chemical transformations, such as amide bond formation.

-

Agrochemical Development: The compound can be used in the synthesis of novel herbicides, pesticides, and fungicides, where halogen atoms often enhance biological efficacy.[1][3]

-

Materials Science: Fluorinated aromatic compounds are valuable in creating specialty polymers and liquid crystals with unique thermal and electronic properties.[6]

The synthetic and analytical framework provided in this guide offers a clear path for researchers to produce and validate this high-value chemical intermediate, enabling its exploration in a wide array of research and development applications.

References

- Applications of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in Synthesis. (2026). Vertex AI Search.

- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research.

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015).

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- Exploring Methyl 3-Fluorobenzoate: Properties, Applic

- 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7. Ossila.

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

- Methyl 3,5-dichlorobenzo

- Methyl 2-chloro-3,5-difluorobenzo

- Methyl 3-amino-2-fluorobenzo

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2008).

- 2,5-dichlorobenzoic acid methyl ester. AERU.

Sources

An In-depth Technical Guide to Methyl 3,5-dichloro-2-fluorobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloro-2-fluorobenzoate is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of the probable synthetic routes to Methyl 3,5-dichloro-2-fluorobenzoate, its key chemical and physical properties, and its potential applications, particularly in the realm of drug discovery. While a singular, definitive "discovery" of this specific molecule is not prominently documented in publicly available literature, its synthesis and utility can be inferred from established principles of organic chemistry and the extensive research on related halogenated benzoic acids.

Plausible Synthetic Pathways

The synthesis of Methyl 3,5-dichloro-2-fluorobenzoate can be logically approached through the esterification of its corresponding carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid. Therefore, the primary challenge lies in the efficient synthesis of this key precursor. Based on analogous preparations of other polychlorinated and fluorinated benzoic acids, a multi-step synthetic strategy is proposed.[4][5][6][7]

Synthesis of the Carboxylic Acid Precursor: 3,5-dichloro-2-fluorobenzoic acid

A likely synthetic route to 3,5-dichloro-2-fluorobenzoic acid would involve the strategic introduction of the chloro and fluoro substituents onto a suitable benzoic acid derivative. One possible starting material could be 2-fluorobenzoic acid, which can undergo electrophilic chlorination.

Experimental Protocol: Synthesis of 3,5-dichloro-2-fluorobenzoic acid (Hypothetical)

-

Chlorination of 2-Fluorobenzoic Acid: 2-Fluorobenzoic acid is subjected to chlorination using a suitable chlorinating agent, such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The reaction is typically carried out in a chlorinated solvent. The fluorine atom is an ortho, para-director, but the carboxyl group is a meta-director. The directing effects of the substituents will influence the regioselectivity of the chlorination. Separation of the desired 3,5-dichloro isomer from other isomers would be necessary, likely via crystallization or chromatography.

-

Alternative Routes: Other synthetic strategies could involve starting from a differently substituted benzene ring and introducing the carboxylic acid functionality at a later stage, for instance, through the oxidation of a corresponding toluene derivative or the hydrolysis of a nitrile.

Final Step: Esterification

Once 3,5-dichloro-2-fluorobenzoic acid is obtained, the final step is a standard esterification reaction to yield the methyl ester.

Experimental Protocol: Synthesis of Methyl 3,5-dichloro-2-fluorobenzoate

-

Fischer Esterification: 3,5-dichloro-2-fluorobenzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[8][9] The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the acid catalyst. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[10]

Physicochemical and Spectroscopic Data

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₅Cl₂FO₂ | - |

| Molecular Weight | 223.03 g/mol | - |

| Appearance | Likely a white to off-white solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water. | General solubility of organic esters |

| ¹H NMR | Aromatic protons and a methyl singlet. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the halogen and ester groups. | General NMR principles |

| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The carbon attached to the fluorine would show a characteristic C-F coupling. | General NMR principles |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the two chlorine atoms. | General MS principles |

Applications in Drug Discovery and Organic Synthesis

Halogenated benzoic acid derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[11][12] The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate their physicochemical and pharmacokinetic properties.[1][2][3]

-

Metabolic Stability: The fluorine atom at the 2-position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug molecule.[1]

-

Binding Affinity: The electronegativity and size of the fluorine atom can influence the electronic environment of the molecule, potentially leading to enhanced binding interactions with biological targets.

-

Conformational Control: The presence of the ortho-fluoro substituent can induce a specific conformation of the molecule, which may be favorable for binding to a target receptor or enzyme.

-

Building Block for Heterocyclic Synthesis: This compound can serve as a versatile starting material for the synthesis of various heterocyclic systems, which are common scaffolds in many drug molecules. The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to an amide or other functional groups for further elaboration.

Conclusion

Methyl 3,5-dichloro-2-fluorobenzoate represents a valuable, albeit not widely documented, chemical entity with significant potential in synthetic and medicinal chemistry. While its specific discovery and historical timeline are not clearly defined in the available literature, its synthesis can be confidently proposed based on well-established organic chemistry principles and the extensive knowledge base surrounding related halogenated aromatic compounds. The unique combination of chloro and fluoro substituents makes it an attractive building block for the development of novel pharmaceuticals and other functional materials, underscoring the continued importance of halogenated intermediates in modern chemical research.

References